molecular formula C13H16N4OS B2410395 1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-2-(thiophen-2-yl)ethanone CAS No. 2034442-58-3

1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-2-(thiophen-2-yl)ethanone

Cat. No.: B2410395
CAS No.: 2034442-58-3
M. Wt: 276.36
InChI Key: OZFUEVJMFRRHAP-UHFFFAOYSA-N
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Description

The compound “1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-2-(thiophen-2-yl)ethanone” is a complex organic molecule that contains several functional groups, including a 1,2,3-triazole ring, a piperidine ring, and a thiophene ring .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the 1,2,3-triazole ring through a click reaction, a popular method for synthesizing 1,2,3-triazoles . The piperidine ring could be formed through a variety of methods, including cyclization reactions .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple heterocyclic rings. The 1,2,3-triazole ring is a five-membered ring containing two nitrogen atoms and three carbon atoms . The piperidine ring is a six-membered ring containing one nitrogen atom and five carbon atoms . The thiophene ring is a five-membered ring containing one sulfur atom and four carbon atoms .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the heterocyclic rings and the ketone functional group. The 1,2,3-triazole ring is generally stable but can participate in certain reactions under specific conditions . The piperidine ring can act as a base or nucleophile in reactions . The thiophene ring can undergo electrophilic aromatic substitution reactions . The ketone group is also reactive and can undergo a variety of reactions, including nucleophilic addition .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the heterocyclic rings and the ketone group could affect its polarity, solubility, and stability .

Scientific Research Applications

Synthesis and Characterization

This compound and its derivatives are synthesized through various chemical reactions, including click chemistry, which is a versatile method that allows for the efficient and selective synthesis of new compounds. The synthesized compounds are then characterized using techniques such as IR, NMR, MS studies, and single-crystal XRD analysis. These methods provide detailed information on the molecular structure and stability of the compounds, which is essential for understanding their potential applications in various fields (Govindhan et al., 2017).

Cytotoxic Studies

Some derivatives have been evaluated for their cytotoxic effects, which are crucial for understanding their potential use in biomedical applications. These studies involve assessing the compound's ability to inhibit the growth of cells, which is a valuable property for drug development, especially in the context of cancer therapy. The cytotoxicity of the compound is usually determined through various bioassays, providing insights into its therapeutic potential (Govindhan et al., 2017).

Fungicidal Activity

Research has also shown that certain derivatives exhibit moderate to excellent fungicidal activity, which indicates their potential use as fungicides in agricultural settings or in the development of antifungal medications. This fungicidal property is especially important in addressing crop diseases and in medical applications where fungal infections pose significant health risks (Mao, Song, & Shi, 2013).

Molecular Docking Studies

Molecular docking studies are performed to understand the interaction between the newly synthesized molecules and proteins, which is crucial for drug design and discovery. These studies help in identifying how these compounds can bind to target proteins, providing insights into their potential as therapeutic agents. By evaluating the binding efficiency and mode of action, researchers can predict the biological activity of these compounds and their possible applications in treating various diseases (Govindhan et al., 2017).

Future Directions

The future research directions for this compound would depend on its biological activity. If it exhibits promising activity, it could be further optimized and studied for potential therapeutic applications .

Properties

IUPAC Name

2-thiophen-2-yl-1-[4-(triazol-1-yl)piperidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4OS/c18-13(10-12-2-1-9-19-12)16-6-3-11(4-7-16)17-8-5-14-15-17/h1-2,5,8-9,11H,3-4,6-7,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZFUEVJMFRRHAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C=CN=N2)C(=O)CC3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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